Tetradehydropodophyllotoxin

Description

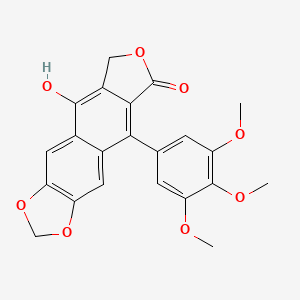

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSDVCMYTACNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to a Novel Tetradehydropodophyllotoxin-Imidazolium Salt Derivative with Potent Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a novel tetradehydropodophyllotoxin (PPT) derivative, an imidazolium salt designated as a6 . This compound has demonstrated significant in vitro anticancer activity, operating through the induction of G2/M cell cycle arrest and apoptosis. This document details the synthesis, cytotoxic efficacy, and mechanism of action of compound a6 , offering detailed experimental protocols and visual representations of the relevant biological pathways and workflows to support further research and development in the field of oncology.

Introduction

Podophyllotoxin, a naturally occurring aryltetralin lignan, has long been a cornerstone in the development of anticancer agents. Its clinical utility is often hampered by issues of toxicity and the emergence of drug resistance. Consequently, extensive research has focused on the synthesis of novel derivatives with improved therapeutic indices. This guide focuses on a promising new entity, the imidazolium salt derivative of podophyllotoxin, a6 . By incorporating a nitrogen-containing heterocycle at the C-4 position, a6 exhibits potent cytotoxic activity against a range of human tumor cell lines, with IC50 values reaching the nanomolar range.[1] This document serves as a technical resource for researchers aiming to understand and potentially build upon the anticancer properties of this novel compound.

Synthesis of Compound a6

The synthesis of the podophyllotoxin-imidazolium salt a6 is achieved through a multi-step process starting from commercially available podophyllotoxin. The general synthetic scheme involves the introduction of an imidazole moiety at the C-4 position of the podophyllotoxin scaffold, followed by quaternization to form the imidazolium salt.

A representative synthesis is outlined below:

-

Esterification: Podophyllotoxin is reacted with 2-chloropropionyl chloride to yield an ester intermediate (S1).

-

Nucleophilic Substitution: The intermediate S1 is then reacted with imidazole to substitute the chloro group and form the imidazole-substituted podophyllotoxin derivative (a1).

-

Quaternization: Finally, compound a1 is treated with a suitable bromide, in the case of a6 , to yield the target podophyllotoxin-imidazolium salt.[2]

In Vitro Anticancer Activity

The cytotoxic effects of compound a6 have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, were determined using the MTT assay.

Data Presentation

| Cell Line | Cancer Type | IC50 (µM) of Compound a6 |

| HCT-116 | Colon Carcinoma | 0.04 |

| A549 | Lung Carcinoma | Not specified, but active |

| MCF-7 | Breast Adenocarcinoma | Not specified, but active |

| PC-3 | Prostate Adenocarcinoma | Not specified, but active |

| K562 | Chronic Myelogenous Leukemia | Not specified, but active |

Table 1: Cytotoxicity (IC50) of Compound a6 against various human cancer cell lines.[1]

Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis

Compound a6 exerts its anticancer effects primarily by inducing cell cycle arrest at the G2/M phase and subsequently triggering apoptosis in cancer cells.[1]

G2/M Phase Cell Cycle Arrest

Treatment of HCT-116 cells with compound a6 leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is a hallmark of agents that interfere with microtubule dynamics, a known mechanism of the parent compound, podophyllotoxin. The disruption of microtubule polymerization prevents the formation of the mitotic spindle, thereby halting cell division and leading to cell death.[3][4]

Induction of Apoptosis

Following G2/M arrest, compound a6 induces programmed cell death (apoptosis). This has been confirmed by Annexin V-FITC/PI staining, which shows a dose-dependent increase in the apoptotic cell population in HCT-116 cells treated with the compound.[1] The apoptotic cascade is believed to be initiated by the sustained cell cycle arrest and may involve the activation of various signaling pathways, including the p38 MAPK pathway, generation of reactive oxygen species (ROS), and activation of caspases.[3][5]

Experimental Protocols

Synthesis of Podophyllotoxin-Imidazolium Salts (General Procedure)

A solution of the imidazole-substituted podophyllotoxin derivative (1.0 eq) in a suitable solvent such as acetonitrile is treated with the corresponding bromide (1.2 eq). The reaction mixture is stirred at a specified temperature (e.g., reflux) for a designated period. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired podophyllotoxin-imidazolium salt.[2]

MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of compound a6 and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[6][7][8][9][10]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with compound a6 at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is determined by the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[11][12][13][14]

Apoptosis Assay using Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cells with compound a6 at various concentrations for the indicated time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[15][16][17][18]

Visualizations

Signaling Pathways and Experimental Workflows

Experimental workflow for the synthesis and evaluation of compound a6.

Proposed signaling pathway for the anticancer activity of compound a6.

Conclusion

The novel this compound derivative, imidazolium salt a6 , represents a significant advancement in the development of potent anticancer agents. Its robust in vitro activity, characterized by low micromolar to nanomolar IC50 values, and its defined mechanism of action involving G2/M cell cycle arrest and apoptosis, position it as a strong candidate for further preclinical investigation. The detailed protocols and data presented in this guide are intended to facilitate the replication and extension of these findings, ultimately contributing to the development of more effective cancer therapies.

References

- 1. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 5. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. igbmc.fr [igbmc.fr]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. kumc.edu [kumc.edu]

- 18. bosterbio.com [bosterbio.com]

A Technical Guide to the Mechanism of Action of Tetradehydropodophyllotoxin and its Analogs in Tumor Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradehydropodophyllotoxin (4-DPPT) and its parent compound, podophyllotoxin, are naturally derived lignans that exhibit potent cytotoxic activity against a range of tumor cells. Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This guide provides an in-depth technical overview of the molecular mechanisms through which these compounds exert their anticancer effects. The core mechanism centers on the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. This process is modulated by a complex interplay of cellular signaling pathways, including the generation of reactive oxygen species (ROS), activation of the p38 MAPK pathway, and inhibition of pro-survival signals such as the PI3K/Akt pathway. This document details these mechanisms, presents quantitative efficacy data, and provides standardized protocols for key experimental assays used in their study.

Core Mechanism of Action

The anticancer activity of this compound and related compounds stems from their direct interaction with the cellular cytoskeleton, which triggers a cascade of events culminating in cell death.

Inhibition of Tubulin Polymerization

The foundational mechanism of action is the inhibition of microtubule formation.[1] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2] Podophyllotoxin and its derivatives bind to the colchicine-binding site on β-tubulin.[1][3] This binding prevents the polymerization of tubulin dimers into microtubules, thus disrupting the dynamic equilibrium between soluble tubulin and microtubule polymers.[1][4] The failure to form a functional mitotic spindle is a catastrophic event for a dividing cell.[1]

Induction of G2/M Cell Cycle Arrest

The disruption of microtubule dynamics activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This leads to a halt in the cell cycle at the G2/M phase.[5][6][7] Studies on deoxypodophyllotoxin (DPT), a closely related analog, have demonstrated that treatment of cancer cells leads to a significant accumulation of the cell population in the G2/M phase.[8][9] This arrest is often associated with the downregulation of key cell cycle regulatory proteins, such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1), which are essential for mitotic entry and progression.[8]

Induction of Apoptosis

Prolonged arrest in the G2/M phase ultimately triggers programmed cell death, or apoptosis.[5][6] The induction of apoptosis is a hallmark of podophyllotoxin-related compounds and has been confirmed through multiple experimental approaches, including the visualization of morphological changes and DNA fragmentation.[5][6] This apoptotic response is executed through the activation of a cascade of cysteine-aspartic proteases known as caspases.[10] Specifically, treatment with these compounds has been shown to activate initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[5][8] The activation of caspase-3, a key executioner, is a central event in the induction of apoptosis by these agents.[10]

Key Modulated Signaling Pathways

The cellular response to microtubule disruption by 4-DPPT and its analogs is not merely a mechanical failure of cell division but involves the active modulation of several key signaling pathways that govern cell survival and death.

Reactive Oxygen Species (ROS) and p38 MAPK Signaling

Treatment with podophyllotoxin has been shown to increase the intracellular generation of reactive oxygen species (ROS) in cancer cells.[6][7] While moderate levels of ROS are involved in normal cell signaling, excessive ROS production leads to oxidative stress and cellular damage, ultimately triggering apoptosis.[6] This ROS-mediated apoptosis is, in part, funneled through the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[6][7] Upregulation of phosphorylated (activated) p38 MAPK is observed following treatment, and chemical inhibition of p38 can prevent the induced apoptosis, confirming the pathway's critical role.[7]

Inhibition of the PI3K/Akt Survival Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival, proliferation, and growth; it is frequently hyperactivated in cancer.[11][12][13] Several podophyllotoxin derivatives have been shown to suppress this pro-survival pathway.[12] Deoxypodophyllotoxin, for instance, leads to the inhibition of Akt, a key kinase in this pathway.[5][14] This inhibition is coincident with the upregulation of the tumor suppressor PTEN, a phosphatase that negatively regulates the PI3K/Akt pathway.[5][14] By shutting down this critical survival pathway, 4-DPPT analogs lower the threshold for apoptosis induction.

Regulation of the Bcl-2 Family and p53

The intrinsic (mitochondrial) pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Podophyllotoxin derivatives shift this balance in favor of cell death by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[8][15] This change in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent caspase activation. Furthermore, treatment can cause the accumulation of the tumor suppressor protein p53, which can transcriptionally activate Bax, further promoting apoptosis.[5][10]

Caption: Signaling pathways modulated by this compound and its analogs.

Quantitative Efficacy Data

The cytotoxic potency of podophyllotoxin and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values vary depending on the specific derivative and the cancer cell line being tested.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference(s) |

| Podophyllotoxin (PT) | HCT116 (Colon) | Induces apoptosis at 0.1-0.3 µM | [6] |

| Deoxypodophyllotoxin (DPT) | QBC939 (Cholangiocarcinoma) | ~10 nM (at 48h) | [8] |

| Deoxypodophyllotoxin (DPT) | RBE (Cholangiocarcinoma) | ~12 nM (at 48h) | [8] |

| Podophyllotoxin Derivative (T115) | HT-29 (Colon) | Low nanomolar range | [1] |

| Podophyllotoxin Derivative (T115) | PC3 (Prostate) | Low nanomolar range | [1] |

| Podophyllotoxin Derivative (Compound 2) | HCT116 (Colon) | 0.34 µM | [16] |

| Podophyllotoxin Derivative (Compound 3D) | HepG2 (Liver), HeLa (Cervical), A549 (Lung), MCF-7 (Breast) | Potent inhibitory activity | [15] |

Key Experimental Protocols

The following sections provide standardized methodologies for the key experiments used to elucidate the mechanism of action of 4-DPPT.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) or fluorescence.[17][18]

Methodology:

-

Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL purified porcine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.[17] Add GTP to a final concentration of 1 mM and a fluorescent reporter (e.g., DAPI) if using a fluorescence-based method.[19]

-

Reaction Setup: In a pre-warmed 96-well plate, add the test compound (4-DPPT) at various concentrations. Include positive controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) and a vehicle control (e.g., DMSO).[17]

-

Initiation and Measurement: Add the prepared tubulin solution to each well to initiate the reaction. Immediately transfer the plate to a spectrophotometer or fluorometer pre-warmed to 37°C.[17][20]

-

Data Acquisition: Monitor the change in absorbance (at ~340 nm for turbidity) or fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) at regular intervals (e.g., every minute) for 60-90 minutes.[17][21]

-

Analysis: Plot the absorbance/fluorescence versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the signal increase compared to the vehicle control.

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis via Flow Cytometry

This technique quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[22][23]

Methodology:

-

Cell Culture and Treatment: Seed tumor cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of 4-DPPT for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[24]

-

Flow Cytometry: Incubate in the dark for 15-30 minutes at room temperature. Analyze the samples on a flow cytometer.[24]

-

Analysis: The fluorescence intensity of the PI signal is proportional to the DNA content. Generate a histogram of cell count versus fluorescence intensity. Cells in G0/G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[24]

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26]

Methodology:

-

Cell Treatment: Induce apoptosis by treating cells with 4-DPPT for the desired time.

-

Cell Harvesting: Collect all cells (floating and adherent) and wash them twice with cold PBS.[25]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl2) at a concentration of ~1 × 10^6 cells/mL.[27]

-

Staining: To 100 µL of the cell suspension, add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[27]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[27][28]

-

Analysis: Add additional 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[28]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).[25][26]

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).[25][27]

-

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is essential for confirming the modulation of signaling pathways.[29]

Methodology:

-

Lysate Preparation: After treatment with 4-DPPT, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a BCA or Bradford assay.[30]

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[31]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[30]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, p-p38, total p38, Akt, Cyclin B1, and a loading control like β-actin) overnight at 4°C.[31]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[30] The intensity of the bands corresponds to the amount of protein.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound and its analogs represent a potent class of antimitotic agents with a well-defined primary mechanism of action. By binding to tubulin and inhibiting its polymerization, these compounds disrupt microtubule formation, leading to a cascade of events including G2/M cell cycle arrest and the induction of apoptosis. The efficacy of this core mechanism is amplified by the modulation of critical intracellular signaling pathways, including the activation of pro-apoptotic stress responses (ROS, p38 MAPK) and the suppression of pro-survival signals (PI3K/Akt). The detailed understanding of these mechanisms, supported by the robust experimental protocols outlined herein, provides a strong foundation for the continued investigation and development of these compounds as valuable cancer therapeutics.

References

- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tubulin structure-based drug design for the development of novel 4β-sulfur-substituted podophyllum tubulin inhibitors with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer effect of deoxypodophyllotoxin induces apoptosis of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antitumor activity of a novel dual functional podophyllotoxin derivative involved PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer effect of deoxypodophyllotoxin induces apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Podophyllotoxin Derivatives as Potential Tubulin Inhibitors: Design, Synthesis, and Antiproliferative Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vitro tubulin polymerization assay [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nanocellect.com [nanocellect.com]

- 24. Flow cytometry with PI staining | Abcam [abcam.com]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 28. kumc.edu [kumc.edu]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]

- 31. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]

Tetradehydropodophyllotoxin as a Topoisomerase II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podophyllotoxin and its derivatives have long been a cornerstone in the development of anticancer therapeutics.[1] These natural products exhibit potent cytotoxic effects, primarily through their interaction with topoisomerase II and tubulin.[2] This technical guide provides an in-depth examination of Tetradehydropodophyllotoxin (DDPT), a derivative of podophyllotoxin, and its role as a topoisomerase II inhibitor. While literature specifically detailing "this compound" is sparse, extensive research on the closely related compound, Deoxypodophyllotoxin (DPT), offers significant insights into the potential mechanisms and efficacy of DDPT. This guide will leverage the available data on DPT and other pertinent podophyllotoxin derivatives to construct a comprehensive overview of their function, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to Podophyllotoxin Derivatives

Podophyllotoxin is a naturally occurring lignan found in the roots and rhizomes of Podophyllum species.[3] While podophyllotoxin itself is too toxic for systemic use, its semi-synthetic derivatives, such as etoposide and teniposide, are clinically approved anticancer drugs.[4] These derivatives have a modified mechanism of action; while podophyllotoxin primarily inhibits microtubule assembly, its clinically used derivatives are potent inhibitors of DNA topoisomerase II.[5][6] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and the induction of apoptosis.[5] The development of new podophyllotoxin derivatives aims to enhance efficacy, reduce toxicity, and overcome drug resistance.[7]

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that resolves topological problems in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break.[8] This process is vital for DNA replication, transcription, and chromosome segregation.[9]

Podophyllotoxin derivatives like etoposide, and by extension DPT, act as topoisomerase II "poisons."[10] They do not inhibit the catalytic activity of the enzyme directly but rather stabilize the covalent intermediate complex formed between topoisomerase II and DNA.[6] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[11] These DNA lesions trigger a DNA damage response, leading to cell cycle arrest, typically at the G2/M phase, and ultimately, apoptosis.[1][12]

Figure 1: Mechanism of Topoisomerase II Inhibition by DDPT/DPT.

Quantitative Data: Cytotoxicity of Deoxypodophyllotoxin (DPT)

The cytotoxic effects of DPT have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| QBC939 | Cholangiocarcinoma | 1.186 (24h), 0.779 (48h), 0.460 (72h) | [13] |

| RBE | Cholangiocarcinoma | 1.138 (24h), 0.726 (48h), 0.405 (72h) | [13] |

| HL-60 | Leukemia | 2.9 | [4] |

| A549 | Lung Cancer | 4.4 | [4] |

| SW480 | Colon Cancer | 3.3 | [14] |

| MCF-7 | Breast Cancer | Not specified | [14] |

| SMMC-7721 | Hepatoma | Not specified | [14] |

| DLD1 | Colorectal Cancer | ~0.04 | [15] |

| Caco2 | Colorectal Cancer | ~0.05 | [15] |

| HT29 | Colorectal Cancer | ~0.06 | [15] |

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA circles.

Materials:

-

Purified human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, and 300 µg/mL BSA)

-

10 mM ATP solution

-

DDPT/DPT dissolved in DMSO

-

Stop solution/loading dye (e.g., containing SDS and a tracking dye)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL of 10x topoisomerase II reaction buffer

-

2 µL of 10 mM ATP

-

200 ng of kDNA

-

Test compound (DDPT/DPT) at various concentrations (and a DMSO vehicle control)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Add 1 µL of purified topoisomerase II enzyme (1-5 units) to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.

-

Perform electrophoresis at 5-10 V/cm until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as distinct bands. Inhibition is observed as a decrease in decatenated DNA compared to the control.[16][17]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

DDPT/DPT

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of DDPT/DPT for specific time periods (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[18]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

DDPT/DPT

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with DDPT/DPT at the desired concentration for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content of the cells, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][19]

Signaling Pathways and Workflows

Apoptotic Signaling Pathway Induced by DDPT/DPT

The accumulation of DNA double-strand breaks triggers a cascade of events leading to apoptosis. This can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Figure 2: Intrinsic Apoptotic Pathway Induced by DDPT/DPT.

Experimental Workflow for Evaluating DDPT/DPT

The evaluation of a novel topoisomerase II inhibitor like DDPT/DPT follows a logical progression from in vitro characterization to potential in vivo studies.

Figure 3: Experimental Workflow for DDPT/DPT Evaluation.

Conclusion and Future Directions

This compound, and more specifically its well-studied analogue Deoxypodophyllotoxin, represents a promising class of topoisomerase II inhibitors. Their ability to induce DNA damage and subsequent apoptosis in cancer cells underscores their therapeutic potential. The data indicates potent cytotoxic effects against a variety of cancer cell lines, including those of the colon, lung, and breast.

Future research should focus on several key areas. Firstly, direct synthesis and evaluation of this compound are necessary to elucidate its specific activity and compare it to other derivatives. Secondly, structure-activity relationship (SAR) studies could lead to the design of novel analogues with improved potency and selectivity, potentially reducing off-target toxicity. Finally, in vivo studies are crucial to validate the preclinical efficacy and safety profile of these compounds, paving the way for potential clinical development. The continued exploration of podophyllotoxin derivatives remains a valuable endeavor in the search for more effective and safer cancer chemotherapeutics.

References

- 1. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [ouci.dntb.gov.ua]

- 3. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tetradehydropodophyllotoxin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Structural Modifications and Their Impact on Anticancer Activity

Tetradehydropodophyllotoxin (PPT), a derivative of the naturally occurring lignan podophyllotoxin, serves as a crucial scaffold in the development of novel anticancer agents. Its mechanism of action, primarily through the inhibition of tubulin polymerization, has inspired extensive research into its structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the key structural modifications of the this compound core and their influence on cytotoxic activity, details the experimental protocols used to evaluate these compounds, and visualizes the associated signaling pathways.

Core Structure and Key Modification Sites

The fundamental structure of this compound features a rigid pentacyclic system. The SAR studies primarily focus on modifications at several key positions to enhance potency, selectivity, and overcome drug resistance. The core structure and numbering are illustrated below.

Caption: The core chemical structure of this compound with key positions for modification highlighted.

Structure-Activity Relationship: Quantitative Analysis

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the in vitro cytotoxicity data (IC50 values in µM), providing a clear comparison of the impact of different structural modifications.

Table 1: Cytotoxicity (IC50 in µM) of C-4 Substituted Podophyllotoxin Derivatives

| Compound | R Group at C-4 | A549 (Lung) | HeLa (Cervical) | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Notes |

| Podophyllotoxin | -OH | - | - | - | - | - | Reference |

| Etoposide | Complex glycosidic group | 8.4 - 78.2 | - | - | - | - | Clinically used Topo II inhibitor[1] |

| 3g | 2-amino-3-chloropyridine | - | Potent | - | - | - | Inhibits microtubule polymerization[2] |

| 3h | 2-amino-3-chloropyridine (on DMEP scaffold) | - | Potent | - | - | - | Affects topoisomerase II activity[2] |

| 8b | Benzylamino | 3.8 (average) | 3.8 (average) | 3.8 (average) | 3.8 (average) | - | Potent antitumor activity[3] |

| 12h | 4β-N-acetylamino substitution | - | 1.21 | - | - | - | More potent than Etoposide[1] |

| BN 58705 | 4-o-butanoyl | Cytotoxic | Cytotoxic | Cytotoxic | Cytotoxic | Cytotoxic | 100- to 1000-fold more potent than Adriamycin[4] |

Table 2: Cytotoxicity (IC50 in µM) of C-4' Demethylated and Other Modified Derivatives

| Compound | Modification | A-549 (Lung) | HeLa (Cervical) | SiHa (Cervical) | P-388 (Leukemia) | Notes |

| 8b (Deoxypodophyllotoxin derivative) | p-nitrophenylpiperazine substitution at C-4' | 0.102 | 0.180 | 0.0195 | - | Induces G1 phase arrest and apoptosis[5] |

| 9d (Spin-labeled derivative) | 4'-demethylepipodophyllotoxin modification | 0.13 | - | - | <0.01 | More potent than VP-16[6] |

| 6b (Glucoside derivative) | Peracetylated glucose residue | 11.37±0.52 | - | - | 3.27±0.21 | More potent than etoposide against certain cell lines[7] |

| E5 | Benzene sulphonamide group | 0.35 ± 0.13 | - | - | - | Accelerates tubulin depolymerization[8] |

Experimental Protocols

The evaluation of this compound derivatives relies on standardized in vitro assays to determine their cytotoxic effects and mechanism of action.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules. The polymerization process is typically monitored by an increase in fluorescence or absorbance.

Methodology:

-

Tubulin Preparation: Purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.[9][10]

-

Reaction Mixture: The reaction mixture is prepared in a pre-warmed 96-well plate containing the tubulin solution, GTP (1 mM), and a fluorescent reporter (e.g., DAPI).[10]

-

Compound Addition: The test compounds are added to the wells at various concentrations. Positive controls (e.g., paclitaxel for polymerization, colchicine for depolymerization) and a negative control (vehicle) are included.[9]

-

Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.[9][11]

-

Monitoring Polymerization: The change in fluorescence or absorbance (at 340 nm for light scattering) is monitored over time (e.g., 60 minutes) using a plate reader.[9][11][12]

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The IC50 value for inhibition of polymerization can be calculated.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their anticancer effects through the modulation of several key cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition and Mitotic Catastrophe

The primary mechanism of action for many podophyllotoxin derivatives is the inhibition of tubulin polymerization.[13][14] This disruption of microtubule dynamics leads to a failure in the formation of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.[15][16] Prolonged mitotic arrest can trigger mitotic catastrophe, a form of cell death that occurs during mitosis.[17]

References

- 1. Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR analysis and biological studies of synthesized podophyllum derivates obtained by N linkage modification at C-4 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxicity evaluation of novel podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of derivatives of 4-deoxypodophyllotoxin as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new spin-labeled derivatives of podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro tubulin polymerization assay [bio-protocol.org]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. universalbiologicals.com [universalbiologicals.com]

- 13. Podophyllotoxin: a novel potential natural anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxic activity of a synthetic deoxypodophyllotoxin derivative with an opened D-ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Triggering mitotic catastrophe by podophyllotoxin induces apoptosis in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetradehydropodophyllotoxin Biosynthetic Pathway in Plant Cell Cultures: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of tetradehydropodophyllotoxin, a crucial precursor to the anticancer drug etoposide, within plant cell culture systems. It details the enzymatic steps, regulatory networks, and experimental protocols relevant to the production of this high-value secondary metabolite.

Introduction

Podophyllotoxin and its derivatives are vital components in modern chemotherapy, primarily used in the treatment of various cancers.[1] The limited availability of the natural source, the endangered plant Podophyllum hexandrum, has spurred research into alternative production platforms, with plant cell cultures emerging as a promising and sustainable option.[1] this compound is a key intermediate in the biosynthetic pathway leading to podophyllotoxin. Understanding and optimizing its production in vitro is of significant interest for the pharmaceutical industry. This guide synthesizes current knowledge on the biosynthetic pathway, its regulation, and the methodologies employed to enhance its yield in plant cell cultures.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the phenylpropanoid pathway, utilizing phenylalanine as the initial precursor. The pathway involves a series of enzymatic conversions to produce two coniferyl alcohol molecules, which then undergo oxidative coupling to form pinoresinol. Subsequent reductive steps and cyclization lead to the formation of the aryltetralin lignan skeleton.

The key enzymes involved in the pathway are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester.

-

Cinnamoyl-CoA reductase (CCR): Reduces cinnamoyl-CoA esters to their respective aldehydes.

-

Cinnamyl alcohol dehydrogenase (CAD): Converts cinnamaldehydes to monolignols, such as coniferyl alcohol.

-

Dirigent protein (DIR): Mediates the stereoselective coupling of two coniferyl alcohol radicals to form (+)-pinoresinol.

-

Pinoresinol-lariciresinol reductase (PLR): Reduces (+)-pinoresinol to (-)-lariciresinol and subsequently to (-)-secoisolariciresinol.

-

Secoisolariciresinol dehydrogenase (SDH): Oxidizes (-)-secoisolariciresinol to (-)-matairesinol.

-

Cytochrome P450-dependent enzymes and 2-oxoglutarate-dependent dioxygenases (2-ODDs): A series of enzymes, including CYP719A23, catalyze the subsequent hydroxylations, methylations, and ring closure to form deoxypodophyllotoxin, the immediate precursor to podophyllotoxin. The conversion of deoxypodophyllotoxin to podophyllotoxin is then followed by its dehydration to form this compound, although the specific enzyme for this final dehydration step is not fully characterized.

Quantitative Data on Production in Plant Cell Cultures

The production of podophyllotoxin and its precursors in plant cell cultures is influenced by various factors, including the plant species, cell line, culture conditions, and elicitation strategies. The following tables summarize quantitative data from various studies.

Table 1: Podophyllotoxin Yield in Different Plant Cell Culture Systems

| Plant Species | Culture Type | Basal Medium | Podophyllotoxin Yield | Reference |

| Podophyllum hexandrum | Suspension | MS | 4.26 mg/L | [2] |

| Podophyllum hexandrum | Suspension | MS | 48.8 mg/L (optimized) | [3] |

| Linum album | Suspension | MS | ~0.2% of cell dry weight | [4] |

| Juniperus virginiana | Callus | B5 | 0.15 mg/g DW | [5] |

Table 2: Effect of Elicitors on Podophyllotoxin Production in Podophyllum hexandrum Suspension Cultures

| Elicitor | Concentration | Podophyllotoxin Yield (µg/g DW) | Fold Increase | Reference |

| Control | - | - | - | [6] |

| Chitosan | 50 mg/L | - | - | [6] |

| Chitosan | 150 mg/L | 619.33 | ~4 | [6] |

| Salicylic Acid | 15 mg/L | 401.66 | - | [6] |

| Sodium Alginate | 20 mg/L | - | - | [6] |

| Sodium Chloride | 50 mg/L | - | - | [6] |

Table 3: Effect of Precursor Feeding on Podophyllotoxin Production in Juniperus virginiana Cultures

| Precursor | Concentration | Culture Type | Podophyllotoxin Yield Increase | Reference |

| Phenylalanine | 10 mmol/L | Callus | ~400% | [5] |

| Cinnamic Acid | 10 mmol/L | Suspension | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production of this compound in plant cell cultures.

Establishment and Maintenance of Cell Suspension Cultures

Objective: To establish and maintain a friable and rapidly growing cell suspension culture for the production of secondary metabolites.

Protocol (adapted from Podophyllum hexandrum cultures):

-

Callus Induction:

-

Sterilize explants (e.g., leaves, stems) using standard surface sterilization techniques (e.g., 70% ethanol for 30 seconds, followed by 10% sodium hypochlorite for 10 minutes, and rinsed with sterile distilled water).

-

Place explants on a solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) and 6-Benzylaminopurine (BAP)) for callus induction.

-

Incubate the cultures in the dark at 25 ± 2°C.

-

-

Initiation of Suspension Culture:

-

Select friable, fast-growing callus and transfer it to a liquid MS medium with a similar hormone composition.

-

Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.

-

-

Maintenance and Subculture:

-

Subculture the suspension cultures every 14-21 days by transferring an aliquot of the cell suspension to fresh liquid medium.

-

Elicitation of Secondary Metabolite Production

Objective: To enhance the production of this compound by treating cell cultures with elicitors.

Protocol (using Chitosan as an example):

-

Prepare a stock solution of Chitosan (e.g., 1 mg/mL in 1% acetic acid) and sterilize by autoclaving.

-

Grow the cell suspension culture to the mid-logarithmic growth phase.

-

Add the sterile Chitosan solution to the culture medium to achieve the desired final concentration (e.g., 50-150 mg/L).

-

Incubate the elicited cultures for a specific period (e.g., 24-72 hours) before harvesting.

-

Harvest the cells by filtration and freeze-dry for subsequent extraction and analysis.

Precursor Feeding

Objective: To increase the flux towards the biosynthetic pathway by supplying an early precursor.

Protocol (using Phenylalanine as an example):

-

Prepare a stock solution of L-Phenylalanine (e.g., 100 mM in distilled water) and sterilize by filtration.

-

Add the sterile Phenylalanine solution to the cell suspension culture at the beginning of the growth phase or during the exponential phase to the desired final concentration (e.g., 1-10 mM).

-

Continue the culture for the desired duration before harvesting the cells for analysis.

Extraction and Quantification of Podophyllotoxin

Objective: To extract and quantify the amount of podophyllotoxin (and its precursors) from the cultured cells.

Protocol (Methanol/Dichloromethane Extraction):

-

Extraction:

-

Grind the freeze-dried cell biomass to a fine powder.

-

Extract a known weight of the powdered cells with a mixture of methanol and dichloromethane (e.g., 1:1 v/v) at room temperature with agitation for a defined period (e.g., 24 hours).

-

Filter the extract and repeat the extraction process with the residue.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).

-

Analyze the sample using a reverse-phase HPLC system with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water.

-

Detect the compounds using a UV detector at a specific wavelength (e.g., 290 nm).

-

Quantify the amount of podophyllotoxin by comparing the peak area with that of a standard curve prepared with authentic podophyllotoxin.

-

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated by complex signaling networks that are often triggered by external stimuli, such as elicitors. Two key signaling pathways involved are the Jasmonate and Reactive Oxygen Species (ROS) signaling pathways.

Jasmonate Signaling

Methyl jasmonate (MeJA), a well-known elicitor, activates a signaling cascade that leads to the upregulation of genes encoding biosynthetic enzymes in the podophyllotoxin pathway. The binding of jasmonoyl-isoleucine (JA-Ile) to its receptor, COI1, leads to the degradation of JAZ repressor proteins. This de-repression allows transcription factors (TFs), such as MYC2, to activate the expression of target genes.

Reactive Oxygen Species (ROS) Signaling

Elicitors can also induce the production of ROS, such as hydrogen peroxide (H₂O₂), which act as secondary messengers. ROS can activate downstream signaling components, including mitogen-activated protein kinases (MAPKs), which in turn can phosphorylate and activate transcription factors that regulate the expression of defense-related genes, including those in the phenylpropanoid pathway.

microRNA Regulation

Recent studies have indicated that microRNAs (miRNAs) can also play a regulatory role in the phenylpropanoid pathway.[7] Specific miRNAs can target the messenger RNA (mRNA) of transcription factors or biosynthetic enzymes for degradation or translational repression, thereby fine-tuning the metabolic flux towards this compound biosynthesis. This adds another layer of complexity to the regulation of this important pathway.

Conclusion

The production of this compound in plant cell cultures is a complex process involving a well-defined biosynthetic pathway and intricate regulatory networks. This guide has provided an in-depth overview of the core concepts and methodologies for researchers and professionals in the field. By leveraging the knowledge of the biosynthetic enzymes, the effects of elicitors and precursors, and the underlying signaling pathways, it is possible to devise strategies to enhance the yield of this valuable pharmaceutical precursor in a controlled and sustainable manner. Further research into the genetic engineering of these pathways and the optimization of bioreactor conditions holds the key to unlocking the full potential of plant cell factories for the production of this compound and other important plant-derived medicines.

References

- 1. Jasmonates are signals in the biosynthesis of secondary metabolites - Pathways, transcription factors and applied aspects - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. MicroRNA858 Is a Potential Regulator of Phenylpropanoid Pathway and Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Contemporary Understanding of miRNA-Based Regulation of Secondary Metabolites Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of Tetradehydropodophyllotoxin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the preliminary in vitro cytotoxicity screening of Tetradehydropodophyllotoxin (also known as Dehydropodophyllotoxin), a lignan derived from the podophyllotoxin family. Given the extensive research on its close analog, Deoxypodophyllotoxin (DPT), this document leverages existing data on DPT to establish a framework for evaluating this compound's potential as an anticancer agent. The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1][2]

Data Presentation: Cytotoxic Activity

A crucial first step in screening is to determine the half-maximal inhibitory concentration (IC₅₀) of the compound across various cancer cell lines. This quantitative measure indicates the compound's potency. While specific IC₅₀ values for this compound are not extensively documented in publicly available literature, the data from its close analog, Deoxypodophyllotoxin (DPT), provides a strong benchmark. DPT consistently demonstrates potent cytotoxic effects in the nanomolar to low-micromolar range.

Table 1: Illustrative Cytotoxicity (IC₅₀) of Deoxypodophyllotoxin (DPT) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Incubation Time (hours) |

|---|---|---|---|

| QBC939 | Cholangiocarcinoma | 1.186 | 24 |

| 0.779 | 48 | ||

| 0.460 | 72 | ||

| RBE | Cholangiocarcinoma | 1.138 | 24 |

| 0.726 | 48 | ||

| 0.405 | 72 | ||

| HT29[3] | Colorectal Cancer | 0.0561 (56.1 nM) | Not Specified |

| DLD1[3] | Colorectal Cancer | 0.0413 (41.3 nM) | Not Specified |

| Caco2[3] | Colorectal Cancer | 0.0492 (49.2 nM) | Not Specified |

Data presented for DPT is sourced from studies on its cytotoxic effects and serves as an example for screening this compound.[4]

Experimental Protocols

Detailed and reproducible protocols are fundamental to accurate cytotoxicity screening. The following sections outline standard procedures for the key assays involved.

Cell Culture and Maintenance

Human cancer cell lines (e.g., HeLa, SGC-7901, QBC939) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. Cells should be passaged upon reaching 80-90% confluency to ensure logarithmic growth phase for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5×10³ to 1×10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

-

Incubation : Incubate the plate for specified time points (e.g., 24, 48, and 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Treatment : Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24 or 48 hours.

-

Cell Harvesting : Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation : Resuspend the pellet and fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis : Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence, is used to quantify the percentage of cells in each cycle phase. An accumulation of cells in the G2/M phase is the expected result for podophyllotoxin analogs.[4][5]

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treatment : Treat cells in 6-well plates with the test compound as described for the cell cycle analysis.

-

Harvesting : Collect both adherent and floating cells. Wash with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Analysis : Analyze the samples promptly by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. Studies on DPT show a significant, dose-dependent increase in apoptotic cells following treatment.[4][6]

Visualization of Workflows and Signaling Pathways

Diagrams generated using Graphviz provide clear visual representations of the experimental processes and the compound's mechanism of action.

Podophyllotoxin derivatives are known to disrupt microtubule dynamics, a critical process for mitotic spindle formation. This interference prevents cells from completing mitosis, leading to an arrest in the G2/M phase of the cell cycle.[7][8]

Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis. This process is mediated by complex signaling cascades involving the activation of caspases and regulation by the Bcl-2 family of proteins. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are often involved.[4][7]

References

- 1. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxypodophyllotoxin Induces G2/M Cell Cycle Arrest and Apoptosis in SGC-7901 Cells and Inhibits Tumor Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in SGC-7901 cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

An In-Depth Technical Guide to Tetradehydropodophyllotoxin: Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradehydropodophyllotoxin, a naturally occurring aryltetralin lignan, has garnered significant interest within the scientific community due to its structural relationship with the potent anticancer agent podophyllotoxin. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. Furthermore, it delves into the synthetic methodologies for its preparation, with a primary focus on the semi-synthesis from its more abundant precursor, podophyllotoxin. This document includes a compilation of quantitative data, detailed experimental protocols for extraction and synthesis, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Natural Sources of this compound

This compound is predominantly found as a minor constituent in plant species known for their production of podophyllotoxin and other related lignans. The primary botanical sources belong to the family Berberidaceae, particularly the genera Podophyllum and Dysosma.

1.1. Primary Plant Sources

The principal plant species from which this compound can be isolated include:

-

Podophyllum hexandrum Royle (Himalayan Mayapple): This species is a well-documented source of a diverse array of lignans, including podophyllotoxin and its derivatives.[1][2] The rhizomes and roots are the primary plant parts where these compounds accumulate.[1][2] Quantitative analyses have revealed significant variation in lignan content based on the geographical location and altitude of the plant population.[1]

-

Podophyllum emodi Wall. ex Hon.Berger: Often considered synonymous with P. hexandrum, this species is also a rich source of aryltetralin lignans.[3] The resin obtained from the methanolic extract of its roots, known as podophyllin, can contain a high percentage of podophyllotoxin, with other related lignans present in smaller quantities.[3]

-

Podophyllum peltatum L. (American Mayapple): While generally containing lower concentrations of podophyllotoxin compared to its Himalayan counterpart, P. peltatum also serves as a source of related lignans.[4][5]

-

Dysosma species: Various species within the Dysosma genus, which is closely related to Podophyllum, are known to produce podophyllotoxin and its analogues.

1.2. Endophytic Fungi

Recent research has indicated that endophytic fungi residing within the tissues of Podophyllum species may also be a potential source of podophyllotoxin and related compounds. This presents an alternative and potentially sustainable avenue for the production of these valuable lignans, although the yields from fungal fermentation are currently low.

Table 1: Quantitative Data on Lignan Content in Podophyllum Species

| Plant Species | Plant Part | Compound | Concentration (% dry weight) | Reference |

| Podophyllum hexandrum | Rhizome | Podophyllotoxin | 0.045 - 2.053 | [1] |

| Podophyllum hexandrum | Root | Podophyllotoxin | 0.021 - 5.800 | [1] |

| Podophyllum hexandrum | Rhizome | Podophyllotoxin | up to 7.84 | [2][6] |

| Podophyllum emodi | Root Resin | Podophyllotoxin | 32 - 60 | [3] |

| Podophyllum peltatum | Leaf | Podophyllotoxin | up to 5.2 | [4][5] |

Note: Specific quantitative data for this compound is often not reported separately and is included within the broader analysis of related lignans. The concentration of this compound is generally significantly lower than that of podophyllotoxin.

Biosynthesis of Aryltetralin Lignans

The biosynthesis of this compound is intrinsically linked to the well-established phenylpropanoid pathway, which is responsible for the formation of a wide array of plant secondary metabolites. The pathway to aryltetralin lignans commences with the amino acid phenylalanine.

Caption: Biosynthetic pathway of aryltetralin lignans.

Extraction and Isolation from Natural Sources

The extraction of this compound from plant material typically follows protocols developed for the isolation of podophyllotoxin, given their similar chemical properties.

3.1. General Experimental Protocol for Lignan Extraction

-

Plant Material Preparation: The rhizomes and roots of the selected Podophyllum species are collected, washed, and dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Methanol or ethanol are commonly used due to their effectiveness in solubilizing lignans.[3][7] This can be performed using various techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.[7]

-

Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude resinous extract, often referred to as podophyllin.[3]

-

Purification: The crude extract is a complex mixture of compounds. Purification is typically achieved through chromatographic techniques.

-

Column Chromatography: Silica gel column chromatography is a standard method for the separation of lignans.[3] A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to separate the different lignan components.

-

High-Performance Liquid Chromatography (HPLC): For further purification and isolation of individual compounds like this compound, preparative HPLC is often necessary. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijhsr.org [ijhsr.org]

- 4. researchgate.net [researchgate.net]

- 5. High yield of podophyllotoxin from leaves of Podophyllum peltatum by in situ conversion of podophyllotoxin 4- O-beta-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Tetradehydropodophyllotoxin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis and purification of tetradehydropodophyllotoxin, a derivative of the naturally occurring lignan, podophyllotoxin. The methodologies outlined are intended for use by qualified personnel in a laboratory setting.

Introduction

This compound is a semi-synthetic derivative of podophyllotoxin, a naturally occurring aryl-tetralin lignan extracted from the roots and rhizomes of Podophyllum species. Like its parent compound, this compound exhibits significant biological activity, primarily as an inhibitor of topoisomerase II and microtubule assembly, making it a compound of interest for cancer research and drug development. This document details a common method for its synthesis via the dehydrogenation of podophyllotoxin and subsequent purification.

Synthesis of this compound from Podophyllotoxin

The synthesis of this compound is typically achieved through the dehydrogenation of podophyllotoxin. A common and effective method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent.

Experimental Protocol: Dehydrogenation of Podophyllotoxin using DDQ

Materials:

-

Podophyllotoxin

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve podophyllotoxin (1 equivalent) in anhydrous 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the stirred solution, add DDQ (1.1 to 1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-